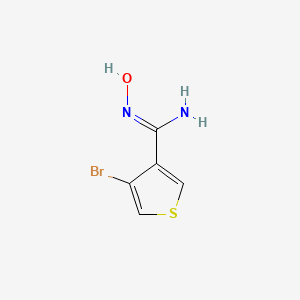

4-bromo-N'-hydroxythiophene-3-carboximidamide

Description

4-Bromo-N'-hydroxythiophene-3-carboximidamide is a brominated thiophene derivative featuring a hydroxamic acid-like functional group (N'-hydroxy carboximidamide) at the 3-position of the heteroaromatic ring. Its structure combines the electron-withdrawing effects of bromine with the metal-chelating properties of the N-hydroxy group, suggesting applications in catalysis, bioactive molecule design, or sensor development. However, detailed studies on its synthesis, stability, and applications remain sparse in the literature.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N'-hydroxythiophene-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c6-4-2-10-1-3(4)5(7)8-9/h1-2,9H,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIWZBYBUMKHKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CS1)Br)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-hydroxythiophene-3-carboximidamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-N'-hydroxythiophene-3-carboximidamide has been investigated for its potential role as an inhibitor of various enzymes, particularly in the context of treating infectious diseases. Its mechanism of action is believed to involve interaction with specific molecular targets, which may include:

- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes that are crucial for the survival of pathogens, including protozoan parasites and bacteria. For instance, it may inhibit N-myristoyltransferase, an enzyme implicated in several microbial infections .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound could exhibit anticancer properties by targeting tumor cell metabolism, specifically through inhibition of key metabolic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) .

Biological Studies

Research indicates that this compound can be utilized in biological assays to explore enzyme interactions and protein binding affinities. Its hydroxy and bromo substituents enhance its reactivity and selectivity towards biological targets .

Material Science

In addition to its biological applications, this compound is also being explored for use in the development of new materials. Its unique chemical structure may contribute to the design of polymers or coatings with specific functionalities, such as improved electrical conductivity or enhanced chemical resistance .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Case Study on Enzyme Inhibition : A study focused on the inhibition of N-myristoyltransferase demonstrated that derivatives of this compound exhibited selective inhibition against protozoan N-myristoyltransferases while sparing human counterparts, suggesting potential for therapeutic applications against diseases like malaria .

- Anticancer Potential : Research evaluating the anticancer properties of related compounds indicated significant cytotoxicity against breast cancer cell lines. The study utilized molecular docking techniques to elucidate binding interactions with target proteins .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibitors for infectious diseases and cancer | Selective inhibition against protozoan enzymes; potential anticancer activity |

| Biological Studies | Investigating enzyme interactions and protein binding | Enhanced reactivity due to functional groups |

| Material Science | Development of new materials with specific functionalities | Potential for improved conductivity and chemical resistance |

Mechanism of Action

The mechanism of action of 4-bromo-N’-hydroxythiophene-3-carboximidamide involves its interaction with specific molecular targets. The bromine and hydroxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

- Structural Differences :

- Core Ring : 3-Chloro-N-phenyl-phthalimide is based on a phthalimide (isoindole-1,3-dione) ring system, while the target compound features a thiophene ring.

- Substituents : The former has a chlorine atom at the 3-position and a phenyl group at the N-position, whereas 4-bromo-N'-hydroxythiophene-3-carboximidamide includes bromine at the 4-position and a hydroxamic acid-like side chain.

- Applications: 3-Chloro-N-phenyl-phthalimide is a monomer precursor for high-performance polyimides due to its thermal stability and rigidity . In contrast, the thiophene derivative’s N-hydroxy group may enable metal coordination or radical scavenging, suggesting utility in redox-active materials or enzyme inhibition.

- Reactivity :

- The chloro group in phthalimide derivatives typically undergoes nucleophilic substitution, while the bromine in the thiophene compound may participate in cross-coupling reactions (e.g., Suzuki-Miyaura).

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline ()

- Structural Differences: Aromatic System: This compound is benzene-based, whereas the target molecule uses a thiophene scaffold. Functional Groups: The aniline derivative includes a trifluoromethyl group and dimethylamino substituents, contrasting with the thiophene compound’s hydroxamic acid and bromine groups.

- Synthesis :

- Applications :

Potassium Fluoroionophores (, Ref 16)

- Functional Comparison: Potassium-selective fluoroionophores (e.g., U.S. Patent 6,660,526) often use crown ethers or cryptands for ion recognition. The N'-hydroxy group in the thiophene compound may act as a weak ionophore, though its selectivity for potassium vs. other cations remains untested.

Data Table: Key Comparative Properties

Biological Activity

4-Bromo-N'-hydroxythiophene-3-carboximidamide is a compound with the molecular formula CHBrNOS and a molecular weight of 221.08 g/mol. This compound has garnered attention due to its unique structural properties, which contribute to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound features a bromine atom and a hydroxy group attached to a thiophene ring, which significantly influences its reactivity and biological interactions. The synthesis typically involves bromination and subsequent functionalization under controlled conditions, allowing for the production of high-purity compounds suitable for research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the bromine and hydroxy groups enhances its binding affinity to various enzymes and proteins, potentially leading to inhibition or modulation of their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents against diseases.

- Protein Interaction : It can alter protein functions by binding to active sites or allosteric sites, impacting cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cell lines indicate potential cytotoxicity, warranting further exploration in cancer therapy.

- Enzyme Modulation : Its role as an enzyme inhibitor is being studied in the context of drug development for diseases like trypanosomiasis.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

These findings suggest that the compound could be developed as a novel antimicrobial agent.

Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including prostate (PC3) and breast (MCF7) cancer cells. The results indicated a dose-dependent decrease in cell viability:

| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h |

|---|---|---|

| PC3 | 40.1 | 27.05 |

| MCF7 | 50.2 | 35.12 |

The compound exhibited greater potency against PC3 cells compared to MCF7 cells, indicating potential specificity in targeting certain cancer types.

Q & A

Q. What are the key steps in synthesizing 4-bromo-N'-hydroxythiophene-3-carboximidamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves bromination of a thiophene precursor using agents like N-bromosuccinimide (NBS) under catalytic conditions (e.g., Lewis acids) . Subsequent functionalization includes introducing the hydroxythiophene-carboximidamide group via nucleophilic substitution or condensation reactions. Optimization focuses on:

- Catalyst selection : FeCl₃ or AlCl₃ for bromination efficiency.

- Temperature control : Maintaining 0–5°C during bromination to avoid side products.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for imidamide formation .

| Key Reaction Parameters | Optimal Conditions |

|---|---|

| Brominating Agent | NBS (1.2 equiv) |

| Catalyst | FeCl₃ (0.1 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for bromine (δ 6.8–7.2 ppm in ¹H) and imidamide groups (δ 160–165 ppm in ¹³C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 261.95) .

- Infrared (IR) Spectroscopy : Peaks at 3200–3400 cm⁻¹ (N–H stretch) and 1650–1700 cm⁻¹ (C=N stretch) validate functional groups .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group, enabling Suzuki or Buchwald-Hartwig couplings. Electron-withdrawing groups (e.g., imidamide) enhance reactivity by polarizing the C–Br bond. Key considerations:

- Ligand selection : Use Pd(PPh₃)₄ for Suzuki couplings to stabilize intermediates .

- Base optimization : K₂CO₃ in dioxane improves coupling yields (70–85%) compared to weaker bases .

- Monitoring : Track reaction progress via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from divergent assay conditions or impurity profiles. Mitigation approaches:

- Reproducibility checks : Replicate studies using identical cell lines (e.g., HeLa) and assay protocols (e.g., MTT viability tests) .

- Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .

- Statistical analysis : Apply ANOVA to compare IC₅₀ values across studies, accounting for batch-to-batch variability .

Q. How can computational modeling predict the binding affinity of this compound to enzymatic targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS):

- Target preparation : Retrieve protein structures from PDB (e.g., COX-2: PDB ID 5KIR) .

- Ligand parameterization : Assign charges via AM1-BCC in OpenBabel .

- Binding site analysis : Identify key residues (e.g., Arg120 in COX-2) for hydrogen bonding with the imidamide group .

Application-Oriented Questions

Q. What role does this compound play in designing kinase inhibitors?

- Methodological Answer : The compound serves as a scaffold for ATP-competitive inhibitors. Functionalization strategies:

- Substitution at C-3 : Introduce pyridine or quinoline moieties to enhance hydrophobic interactions .

- Bioisosteric replacement : Replace bromine with CF₃ to improve metabolic stability .

- In vitro testing : Use kinase profiling panels (e.g., Eurofins) to assess selectivity against JAK2 or EGFR .

Q. How is this compound utilized in material science for organic electronics?

- Methodological Answer : The thiophene core enables π-conjugation, critical for charge transport. Applications include:

- OLEDs : Blend with PEDOT:PSS for emissive layers; measure electroluminescence at 450–500 nm .

- Photovoltaics : Optimize HOMO/LUMO levels (-5.3 eV/-3.1 eV) via DFT calculations (B3LYP/6-31G*) .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary between synthetic batches?

- Methodological Answer : Variations arise from residual solvents or tautomeric forms. Solutions:

- Drying protocols : Lyophilize samples for 24 hours to remove DMSO .

- Tautomer analysis : Use 2D NMR (HSQC) to distinguish enol-imine vs. keto-amine forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.